molecular formula C15H19N3 B2623227 1-(8-Azabicyclo[3.2.1]oct-3-YL)-2-methyl-1H-benzimidazole CAS No. 1071993-26-4

1-(8-Azabicyclo[3.2.1]oct-3-YL)-2-methyl-1H-benzimidazole

カタログ番号 B2623227
CAS番号: 1071993-26-4
分子量: 241.338
InChIキー: BJGOIXDGNKKASK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(8-Azabicyclo[3.2.1]oct-3-YL)-2-methyl-1H-benzimidazole” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes an 8-azabicyclo[3.2.1]octane scaffold, which is a common structure in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve asymmetric 1,3-dipolar cycloadditions . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

科学的研究の応用

5-HT4 Receptor Ligand Applications

1-(8-Azabicyclo[3.2.1]oct-3-YL)-2-methyl-1H-benzimidazole and its derivatives, such as BIMU 1 and BIMU 8, have been studied for their activity at the 5-HT4 receptor. These compounds have shown potent agonistic activity in the rat oesophagus, indicating potential applications in gastrointestinal motility disorders (Baxter & Clarke, 1992).

Pharmacological and Structural Studies

Several studies have been conducted to synthesize and evaluate the structure, conformation, and pharmacological properties of benzimidazole, thiazole, and benzothiazole carbamates derived from this compound. These studies provide insights into the potential medicinal applications of these compounds in areas such as serotonin activity and analgesic effects (Iriepa & Bellanato, 2011).

Memory and Cognitive Function Enhancement

Itasetron (DAU 6215), a derivative of this compound, has been observed to improve memory abilities in aged rats, suggesting a potential role in counteracting age-related memory degeneration (Pitsikas & Borsini, 1996).

DNA Topoisomerase I Inhibitor Applications

Certain 1H-benzimidazole derivatives have shown activity as inhibitors of type I DNA topoisomerases, indicating potential applications in cancer research and therapy (Alpan, Gunes, & Topçu, 2007).

Muscarinic Activities

Compounds derived from this compound have been synthesized and evaluated for muscarinic activities, suggesting potential use in neurological and cognitive disorders (Wadsworth et al., 1992).

将来の方向性

The future directions for the research and development of this compound could involve further exploration of its synthesis, analysis of its physical and chemical properties, and investigation of its potential biological activities. The 8-azabicyclo[3.2.1]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Therefore, this compound could potentially have interesting biological activities that could be explored in future research.

特性

IUPAC Name

1-(8-azabicyclo[3.2.1]octan-3-yl)-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-10-16-14-4-2-3-5-15(14)18(10)13-8-11-6-7-12(9-13)17-11/h2-5,11-13,17H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGOIXDGNKKASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CC4CCC(C3)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.2 g (6.65 mmol) 1-(8-benzyl-8-azabicyclo[3.2.1]oct-3-yl)-2-methyl-1H-benzimidazole was dissolved in 150 ml ethanol and 2.09 g (33.23 mmol) ammonium formate and 0.4 g palladium hydroxide (20% on carbon) were added. The mixture was refluxed for 2.5 hrs. The mixture was cooled to ambient temperature and filtered through celite. The solvent was removed under reduced pressure and the crude product was purified by column chromatography CH2Cl:CH3OH:NH4OH (95:5:0.5) to afford 1.06 g of the desired product as a solid.
Name
1-(8-benzyl-8-azabicyclo[3.2.1]oct-3-yl)-2-methyl-1H-benzimidazole
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
catalyst
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。